molecular formula C7H9Br2N3O2 B2678531 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide CAS No. 2305253-14-7

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide

Cat. No.: B2678531
CAS No.: 2305253-14-7
M. Wt: 326.976
InChI Key: ZLLLINUDKWQJPQ-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrobromide (molecular formula: C₇H₉Br₂N₃O₂, molecular weight: 326.98 g/mol) is a brominated pyrazolo[1,5-a]pyrimidine derivative with a saturated tetrahydropyrimidine ring and a carboxylic acid functional group . Its hydrobromide salt enhances solubility in polar solvents, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2.BrH/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11;/h9H,1-3H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLLINUDKWQJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C(=NN2C1)C(=O)O)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions, followed by bromination to introduce the bromine atom. The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or amines.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Alcohols, amines, and aldehydes.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Chlorine/Methyl/Trifluoromethyl

3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • Molecular formula : C₉H₅BrF₃N₃O₂, MW : 324.06 g/mol .
  • The methyl group at C-5 introduces steric hindrance, reducing reactivity in substitution reactions.
  • Key difference : The trifluoromethyl group improves metabolic stability but reduces solubility compared to the hydrobromide salt in the target compound.
6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • Molecular formula : C₇H₃BrClN₃O₂, MW : 292.47 g/mol (estimated) .
  • Chlorine at C-3 reduces leaving-group ability in nucleophilic substitutions compared to bromine in the target compound.
  • Key difference : Lower molecular weight and lack of tetrahydropyrimidine saturation may reduce conformational flexibility compared to the target compound.

Ring Saturation: Tetrahydropyrimidine vs. Unsaturated Derivatives

3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • Molecular formula : C₁₄H₁₁ClF₃N₃O₂, MW : 353.70 g/mol .
  • The phenyl group at C-5 enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. The tetrahydropyrimidine ring mirrors the target compound’s flexibility, favoring interactions with protein binding pockets.
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • Molecular formula : C₉H₁₀F₃N₃O₂, MW : 249.19 g/mol .
  • The absence of bromine limits utility in cross-coupling reactions. The methyl group at C-5 may reduce steric hindrance compared to bulkier substituents.
  • Key difference : Lower molecular weight and lack of bromine diminish halogen-bonding interactions critical for target engagement in enzyme inhibition.

Functional Group Variations: Carboxylic Acid vs. Non-Acidic Derivatives

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
  • Molecular formula : C₇H₉BrN₂, MW : 201.06 g/mol .
  • Lacks the carboxylic acid group and hydrobromide salt, reducing polarity and solubility.
  • Key difference : The carboxylic acid in the target compound enables salt formation and hydrogen bonding, critical for pharmacokinetic optimization.

Biological Activity

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid; hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H9BrN2
  • Molecular Weight : 201.06 g/mol
  • CAS Number : 1196155-47-1

The compound features a pyrazolo[1,5-a]pyrimidine core with a bromine substituent at the 3-position. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds within the pyrazolo[1,5-a]pyrimidine class may inhibit cancer cell proliferation. The specific mechanisms often involve modulation of enzyme activity related to cell growth and apoptosis pathways.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. By inhibiting specific inflammatory mediators, it may reduce chronic inflammation associated with various diseases.
  • Antimicrobial Activity : Some derivatives of pyrazolo compounds have shown promise against bacterial infections. The exact efficacy of this specific compound against various pathogens remains under investigation.

The biological activity of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that affect disease progression.
  • Receptor Modulation : By binding to various receptors in the body, this compound can modulate signaling pathways that are crucial for maintaining homeostasis or responding to disease conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialEfficacy against bacterial strains

Case Study Insights

  • Anticancer Research :
    • A study demonstrated that derivatives similar to 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
  • Anti-inflammatory Mechanism :
    • Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
  • Antimicrobial Studies :
    • Initial assessments indicated that certain analogs possess antibacterial properties against Gram-positive bacteria. Further studies are required to elucidate the spectrum of activity and resistance mechanisms.

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